Cas no 2138411-72-8 (2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide)

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide
- EN300-1107812
- 2138411-72-8
-
- インチ: 1S/C6H10BrN5O/c1-3(4(13)9-2)12-5(7)10-6(8)11-12/h3H,1-2H3,(H2,8,11)(H,9,13)
- InChIKey: JMMAHOSVLIVZEG-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(N)=NN1C(C(NC)=O)C
計算された属性
- せいみつぶんしりょう: 247.00687g/mol
- どういたいしつりょう: 247.00687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 85.8Ų
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107812-0.05g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 95% | 0.05g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1107812-5.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 5g |
$3812.0 | 2023-06-10 | ||
Enamine | EN300-1107812-0.1g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
Enamine | EN300-1107812-0.5g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
Enamine | EN300-1107812-0.25g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
Enamine | EN300-1107812-1.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 1g |
$1315.0 | 2023-06-10 | ||
Enamine | EN300-1107812-1g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 95% | 1g |
$1315.0 | 2023-10-27 | |
Enamine | EN300-1107812-10g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 95% | 10g |
$5652.0 | 2023-10-27 | |
Enamine | EN300-1107812-2.5g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 95% | 2.5g |
$2576.0 | 2023-10-27 | |
Enamine | EN300-1107812-10.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide |
2138411-72-8 | 10g |
$5652.0 | 2023-06-10 |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamideに関する追加情報
Compound CAS No. 2138411-72-8: 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide
The compound CAS No. 2138411-72-8, also known as 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazole derivatives, which are widely studied for their diverse applications in drug discovery and materials science.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Its unique structure, featuring a triazole ring with amino and bromo substituents, provides a platform for exploring its interactions with biological systems. Researchers have demonstrated that this compound exhibits promising anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-y)l)-N-methylpropanamide involves a multi-step process that incorporates both classical organic synthesis techniques and modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency of this synthesis, enabling researchers to produce the compound in higher yields and with greater purity.
In terms of applications, this compound has shown potential in the field of agrochemicals. Its ability to inhibit key enzymes involved in plant stress responses suggests that it could be used as a protective agent against environmental stressors such as drought and temperature fluctuations. Additionally, its stability under various environmental conditions makes it a viable option for long-term agricultural applications.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed that its triazole ring plays a critical role in stabilizing its interactions with biological targets. This insight has paved the way for the design of more potent derivatives with improved pharmacokinetic profiles.
In conclusion, the compound CAS No. 213841 -7 is a remarkable molecule with a wide range of potential applications across multiple disciplines. Its unique chemical structure and promising biological properties make it an invaluable tool for researchers in their quest to develop innovative solutions to complex scientific challenges.
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